6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine
Overview
Description
6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with an ethylpiperazinyl group at the 4-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of appropriate precursors, such as 4-ethylpiperazine and a suitable pyridazine derivative, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of amines or other reduced forms.
Scientific Research Applications
Chemistry: In chemistry, 6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into various biochemical processes.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical studies and molecular modeling.
Comparison with Similar Compounds
6-(4-Methylpiperazin-1-yl)pyridazin-3-amine
6-(4-Propylpiperazin-1-yl)pyridazin-3-amine
6-(4-Butylpiperazin-1-yl)pyridazin-3-amine
Uniqueness: 6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine stands out due to its specific ethyl group, which can influence its reactivity and biological activity compared to its analogs. The presence of the ethyl group may enhance its binding affinity to certain targets, making it a unique candidate for various applications.
Properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-2-14-5-7-15(8-6-14)10-4-3-9(11)12-13-10/h3-4H,2,5-8H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWCTRVNWNXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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